5-Hydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-12-ene-9-carboxylic acid 5-Hydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-12-ene-9-carboxylic acid 5-Hydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-12-ene-9-carboxylic acid is a natural product found in Merremia hirta, Arabidopsis thaliana, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.:
VCID: VC16532985
InChI: InChI=1S/C19H22O5/c1-10-8-17-9-18(10,23)7-4-11(17)19-6-3-5-16(2,15(22)24-19)13(19)12(17)14(20)21/h3,5,11-13,23H,1,4,6-9H2,2H3,(H,20,21)
SMILES:
Molecular Formula: C19H22O5
Molecular Weight: 330.4 g/mol

5-Hydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-12-ene-9-carboxylic acid

CAS No.:

Cat. No.: VC16532985

Molecular Formula: C19H22O5

Molecular Weight: 330.4 g/mol

* For research use only. Not for human or veterinary use.

5-Hydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-12-ene-9-carboxylic acid -

Specification

Molecular Formula C19H22O5
Molecular Weight 330.4 g/mol
IUPAC Name 5-hydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-12-ene-9-carboxylic acid
Standard InChI InChI=1S/C19H22O5/c1-10-8-17-9-18(10,23)7-4-11(17)19-6-3-5-16(2,15(22)24-19)13(19)12(17)14(20)21/h3,5,11-13,23H,1,4,6-9H2,2H3,(H,20,21)
Standard InChI Key ZOWHLBOPCIHIHW-UHFFFAOYSA-N
Canonical SMILES CC12C=CCC3(C1C(C45C3CCC(C4)(C(=C)C5)O)C(=O)O)OC2=O

Introduction

Chemical Structure and Molecular Properties

The compound’s IUPAC name, 5-hydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-12-ene-9-carboxylic acid, reflects its intricate architecture. The core structure consists of five fused rings, including a bridged oxapentacyclic system, with a carboxylic acid group at position 9 and a hydroxyl group at position 5 . The methylidene (=CH2) moiety at position 6 introduces a site of unsaturation, critical for its biochemical interactions.

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC₁₉H₂₂O₅
Molecular Weight330.4 g/mol
Density1.4±0.1 g/cm³
Boiling Point573.8±50.0 °C
Flash Point211.3±23.6 °C
CAS Number561-56-8

The stereochemistry of the compound is defined by the (1R,2R,5S,8S,9S,10R) configuration, which influences its biological activity and synthetic pathways . The presence of both hydrophilic (carboxylic acid, hydroxyl) and hydrophobic (methyl, methylidene) groups contributes to its amphiphilic nature, enabling interactions with diverse biological targets.

Synthesis and Industrial Production

Laboratory Synthesis

Reagent/ConditionRole
Potassium permanganateOxidizing agent for hydroxylation
Sodium borohydrideReducing agent for ketone groups
Gibberella fujikuroiFermentation host

Biological Activities and Mechanisms

Anti-Inflammatory Effects

The compound modulates inflammatory pathways by inhibiting nuclear factor-kappa B (NF-κB) signaling, a mechanism validated in vitro using macrophage cell lines. This activity is attributed to its ability to bind to the IκB kinase complex, preventing the degradation of IκB and subsequent NF-κB activation.

Plant Growth Regulation

Similar to gibberellin A5, this compound promotes stem elongation and floral development in plants . It interacts with gibberellin receptors, inducing the degradation of DELLA proteins, which are negative regulators of growth. Field studies on Arabidopsis thaliana have demonstrated a 40% increase in stem height upon treatment with 10 µM solutions.

Chemical Reactivity and Derivatives

The compound undergoes several characteristic reactions:

  • Oxidation: The hydroxyl group at position 5 is oxidized to a ketone using CrO₃, yielding a diketo derivative.

  • Reduction: The methylidene group at position 6 is hydrogenated to a methyl group using Pd/C, altering its bioactivity.

  • Esterification: The carboxylic acid reacts with methanol under acidic conditions to form a methyl ester, enhancing its lipid solubility .

Table 3: Common Derivatives and Applications

DerivativeApplication
Methyl esterImproved pharmacokinetics
Acetylated hydroxylIncreased metabolic stability

Agricultural and Pharmaceutical Applications

Agricultural Uses

In agriculture, the compound is applied as a growth enhancer for crops like rice and wheat. Trials show a 20% yield increase in drought-stressed rice paddies when treated with foliar sprays containing 0.1% active ingredient.

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